molecular formula C11H11NO4 B14542237 Benzoxazolium, 3-acetyl-, acetate CAS No. 61934-00-7

Benzoxazolium, 3-acetyl-, acetate

Cat. No.: B14542237
CAS No.: 61934-00-7
M. Wt: 221.21 g/mol
InChI Key: KNBCSGLGXQCVBC-UHFFFAOYSA-M
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Description

Benzoxazolium, 3-acetyl-, acetate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoxazolium, 3-acetyl-, acetate can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to form the benzoxazole ring. The final step involves the acetylation of the benzoxazole ring to produce this compound .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of catalysts to enhance reaction efficiency and yield. For example, metal catalysts, nanocatalysts, and ionic liquid catalysts have been employed in the synthesis of benzoxazole derivatives . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 3-acetyl-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzoxazole derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .

Scientific Research Applications

Benzoxazolium, 3-acetyl-, acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzoxazolium, 3-acetyl-, acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

61934-00-7

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

1-(1,3-benzoxazol-3-ium-3-yl)ethanone;acetate

InChI

InChI=1S/C9H8NO2.C2H4O2/c1-7(11)10-6-12-9-5-3-2-4-8(9)10;1-2(3)4/h2-6H,1H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

KNBCSGLGXQCVBC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[N+]1=COC2=CC=CC=C21.CC(=O)[O-]

Origin of Product

United States

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